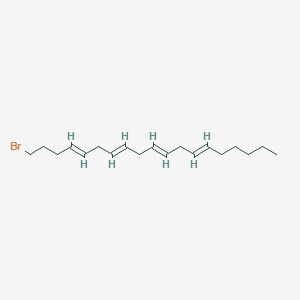

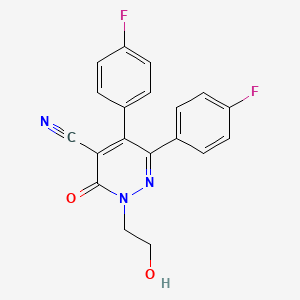

(4E,7E,10E,13E)-1-Bromononadeca-4,7,10,13-tetraene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar conjugated systems often involves steps like Wittig reactions, halogenation, and elimination reactions to introduce double bonds and halogen atoms at specific positions. For instance, the synthesis of related polyenes has been achieved through methods like DBU-induced dehydrobromination and Wittig condensation, indicating possible pathways for synthesizing "(4E,7E,10E,13E)-1-Bromononadeca-4,7,10,13-tetraene" as well (Spangler & Little, 1983).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the alternating single and double bonds, which confer rigidity and planarity to the molecule, influencing its reactivity and physical properties. X-ray crystallography and NMR spectroscopy are common techniques used for structural analysis, providing detailed information on the molecule's geometry and electronic environment.

Chemical Reactions and Properties

The presence of conjugated double bonds and a bromine atom makes "(4E,7E,10E,13E)-1-Bromononadeca-4,7,10,13-tetraene" susceptible to various reactions, including electrophilic addition, nucleophilic substitution, and radical-mediated reactions. For example, similar brominated compounds have been shown to undergo reactions leading to complex cyclic structures through intramolecular interactions and rearrangements (Menzek & Altundas, 2006).

Wissenschaftliche Forschungsanwendungen

Radiosynthesis in Fatty Acids

A study by Channing and Simpson (1993) detailed a radiosynthesis process involving (all Z)-1-bromononadeca-4,7,10,13-tetraene for labeling fatty acids. This process included the radical chain decarboxylation of N-hydroxypyridine-2-thione esters of arachidonic and docosahexaenoic acid, yielding the subject compound and its hexaene variant. The resulting polyhomoallylic magnesium bromides were carbonated with [11C]CO2 to produce 1-[11C]polyhomoallylic labeled fatty acids, used in scientific research for studying metabolic processes involving these fatty acids (Channing & Simpson, 1993).

Isolation from Microalgae

De los Reyes et al. (2014) conducted research on microalgae Chlamydomonas debaryana and Nannochloropsis gaditana, leading to the isolation of various oxylipins, including derivatives of (4Z,7Z,9E,11S,13Z)-11-hydroxyhexadeca-4,7,9,13-tetraenoic acid. These compounds, derived from the fatty acid 16:4Δ(4,7,10,13), demonstrated TNF-α inhibitory effects in anti-inflammatory assays, showcasing potential scientific applications in studying inflammation and related biological processes (De los Reyes et al., 2014).

Synthesis in Pheromone Study

Chen and Millar (2000) developed syntheses for isomerically pure hexadeca-10,12,14-trienals, which are components of the tobacco hornworm moth's sex pheromone. They utilized a compound structurally similar to (4E,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene in their research. This work provides insights into the preparation and utilization of such compounds in the study of insect behavior and pheromone communication (Chen & Millar, 2000).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of the compound.

Zukünftige Richtungen

Future research directions could involve finding new synthesis methods, studying the compound’s potential applications, or investigating its biological activity.

Eigenschaften

IUPAC Name |

(4E,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3/b7-6+,10-9+,13-12+,16-15+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJOMAVHOLGUBD-CGRWFSSPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4E,7E,10E,13E)-1-Bromononadeca-4,7,10,13-tetraene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]glycine](/img/no-structure.png)

![2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B1142297.png)

![Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate](/img/structure/B1142316.png)